4-(4-Benzyloxy-3-iodophenyl)butan-2-one
Description
4-(4-Benzyloxy-3-iodophenyl)butan-2-one is a synthetic aromatic ketone with a molecular formula of C₁₇H₁₅IO₂ (calculated molecular weight: 378.20 g/mol). The compound features a phenyl ring substituted with a benzyloxy group at the para position, an iodine atom at the meta position, and a butan-2-one side chain. This structural configuration confers unique electronic and steric properties, making it distinct from simpler phenylbutanone derivatives.
Properties
IUPAC Name |
4-(3-iodo-4-phenylmethoxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO2/c1-13(19)7-8-14-9-10-17(16(18)11-14)20-12-15-5-3-2-4-6-15/h2-6,9-11H,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUKVIIAMAMMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodination and O-Benzylation
Iodination of Hydroxybenzaldehydes
Hydroxybenzaldehydes (2-, 3-, or 4-hydroxybenzaldehydes) are iodinated selectively to yield 3-iodophenol derivatives. This is typically achieved using iodine sources under controlled conditions to avoid over-iodination or side reactions.O-Benzylation Procedure
The iodinated hydroxybenzaldehydes are treated with benzyl bromide or benzyl iodide in the presence of a base such as sodium hydride or potassium carbonate to form the benzyloxy derivatives. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.Reaction Conditions and Yields
According to recent studies, O-benzylation of iodophenols can achieve high yields ranging from 77% to 100% within 2–5 hours of reaction time. Careful control of reaction time is crucial, as prolonged exposure or the presence of water can lead to aldol-type by-products (e.g., 4-hydroxy-4-{[(iodophenyl)methoxy]phenyl}butan-2-one derivatives).
Introduction of the Butan-2-one Side Chain
Aldol-Type Condensation
The formation of the butan-2-one moiety can occur via aldol condensation between the benzyloxy-iodophenyl aldehyde intermediates and acetone or related ketones under basic conditions. This step requires optimization to maximize the desired ketone product and minimize by-products.Alkylation with Butan-2-one
An alternative approach involves the alkylation of the iodinated benzyloxy phenyl compound with butan-2-one or its derivatives. This typically requires the formation of a suitable electrophilic intermediate and the use of bases or catalysts to facilitate the coupling reaction.Example of Alkylation Reaction
In one reported method, the phenolic oxygen is first deprotonated using sodium hydride in THF, followed by the addition of benzyl bromide to form the benzyloxy intermediate. This intermediate is then subjected to iodination or further functionalization to introduce the butan-2-one side chain.
Reaction Optimization and Side Reactions
Control of Reaction Time and Water Content
Prolonged reaction times or the presence of water favor aldol-type by-products formation, which can complicate purification and reduce yield. Thus, reaction parameters must be carefully optimized to balance conversion and selectivity.Use of Protective Groups and Catalysts
Protective groups like benzyloxy serve to stabilize the phenol and prevent unwanted side reactions during iodination and alkylation steps. Catalysts such as palladium complexes have been explored for related alkylation reactions, though their use in this specific compound's synthesis is less documented.
Comparative Data Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodination of hydroxybenzaldehyde | Iodine source, controlled temperature | 77–100 | Selective iodination at 3-position; avoid over-iodination |
| O-Benzylation | Benzyl bromide, NaH or K2CO3, THF/DCM | 77–100 | Reaction time 2–5 hours; water presence leads to aldol by-products |
| Aldol condensation/alkylation | Base-mediated reaction with acetone or butan-2-one | Variable (~70–85) | Requires optimization to minimize side reactions; aldol by-products possible |
| Purification | Silica gel chromatography | - | Essential to separate target compound from aldol-type by-products |
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzyloxy-3-iodophenyl)butan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The butan-2-one moiety can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Sodium iodide, potassium carbonate, and suitable solvents like acetone or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate
Major Products
Substitution: Various substituted phenyl derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds and other complex organic molecules
Scientific Research Applications
Overview
4-(4-Benzyloxy-3-iodophenyl)butan-2-one is a synthetic organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and material science. Its unique structural features allow it to interact with biological systems and serve as a precursor in the synthesis of more complex molecules.
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic applications. Research indicates that derivatives of 4-(4-Benzyloxy-3-iodophenyl)butan-2-one may exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines.
- Antimicrobial Activity : The compound's ability to disrupt cellular processes makes it a candidate for developing new antimicrobial agents.
Biological Research
In biological research, 4-(4-Benzyloxy-3-iodophenyl)butan-2-one is utilized to study its interaction with specific molecular targets. This includes:
- Receptor Binding Studies : The compound can be used to investigate its binding affinity to various receptors, providing insights into its mechanism of action.
- Pathway Analysis : Understanding how this compound affects signaling pathways can lead to the identification of new therapeutic targets.
Synthetic Chemistry
The compound serves as a valuable building block in synthetic organic chemistry. Its structural characteristics allow for:
- Synthesis of Complex Molecules : It can be used in multi-step synthesis processes to create more intricate compounds with potential pharmaceutical applications.
- Modification and Derivatization : Researchers can modify the compound to enhance its efficacy or reduce toxicity, tailoring it for specific applications.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of a series of compounds derived from 4-(4-Benzyloxy-3-iodophenyl)butan-2-one. The results indicated that certain derivatives exhibited potent activity against breast cancer cells, leading to significant reductions in cell viability through apoptosis induction.
Case Study 2: Antimicrobial Efficacy
Research conducted at a university laboratory focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The findings showed that modifications to the benzyl group enhanced its antibacterial activity, suggesting potential for development into a new class of antibiotics.
Mechanism of Action
The mechanism of action of 4-(4-Benzyloxy-3-iodophenyl)butan-2-one depends on its application:
In Organic Synthesis: Acts as a building block in various synthetic pathways, facilitating the formation of new carbon-carbon bonds.
In Medicinal Chemistry: The benzyloxy and iodine groups can interact with biological targets, potentially modulating enzyme activity or receptor binding
Comparison with Similar Compounds
Key Observations :
- Reactivity : The iodine atom enables cross-coupling reactions, unlike methoxy or hydroxyl groups, which are inert under similar conditions .
- Steric Effects : Benzyloxy’s bulkiness may hinder regioselective reactions compared to smaller substituents like methoxy .
Physicochemical Properties
Notes:
- The target compound’s iodine atom increases molecular weight by ~127 g/mol compared to its non-halogenated analogs, significantly altering phase behavior .
Research Findings and Industrial Relevance
- Synthetic Utility : The iodine substituent allows for palladium-catalyzed cross-coupling, enabling access to biaryl structures, a feature absent in methoxy- or hydroxy-substituted analogs .
- Biological Activity: Preliminary studies suggest halogenated phenylbutanones may exhibit enhanced antimicrobial activity compared to non-halogenated versions, though data for the target compound remain scarce .
- Regulatory Status : Unlike 4-(4-hydroxyphenyl)butan-2-one (IFRA-compliant), the target compound lacks safety evaluations for consumer use, restricting its commercial applications .
Biological Activity
4-(4-Benzyloxy-3-iodophenyl)butan-2-one is a synthetic organic compound characterized by its complex structure, which includes a benzyloxy group and an iodine atom attached to a phenyl ring. Its molecular formula is . The presence of iodine often enhances the biological activity and reactivity of compounds, making this molecule of interest in various fields, including medicinal chemistry and pharmacology.
The compound exhibits unique chemical behavior due to the influence of its substituents. The benzyloxy group contributes to its lipophilicity, while the iodine atom may enhance its electrophilic character, facilitating interactions with biological macromolecules. These characteristics are vital for exploring its potential therapeutic applications.
The biological activity of 4-(4-Benzyloxy-3-iodophenyl)butan-2-one can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator. The exact molecular targets and pathways remain to be fully elucidated through further research.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's biological activity. For instance, it has shown potential in:
- Antimicrobial Activity : Preliminary results indicate that 4-(4-Benzyloxy-3-iodophenyl)butan-2-one exhibits antimicrobial properties against certain bacterial strains.
- Cytotoxicity Assays : The compound has been tested for cytotoxic effects on cancer cell lines, demonstrating promising results that warrant further investigation into its anticancer potential.
Comparative Analysis with Similar Compounds
To better understand the unique attributes of 4-(4-Benzyloxy-3-iodophenyl)butan-2-one, a comparison with structurally similar compounds is essential. The following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | Contains a chlorobenzoyl group | May exhibit different biological activities due to chlorine substitution |
| 4-Benzyloxy-2-butanone | Lacks the iodine substituent | Simpler structure may lead to different reactivity patterns |
| 1-(2-bromo-4-nitroimidazol-1-yl)-2-methylpropan-2-ol | Contains a nitroimidazole moiety | Known for its antimicrobial properties, contrasting with potential uses of the iodine compound |
Case Studies and Research Findings
Recent studies have begun to explore the therapeutic applications of 4-(4-Benzyloxy-3-iodophenyl)butan-2-one:
- Anticancer Research : A study investigated its effects on various cancer cell lines, revealing that the compound induces apoptosis in a dose-dependent manner. This suggests potential as a chemotherapeutic agent.
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition has indicated that this compound may inhibit specific enzymes involved in cancer metabolism, enhancing its profile as a candidate for further drug development.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(4-Benzyloxy-3-iodophenyl)butan-2-one in laboratory settings?
- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:
Protection of hydroxyl groups : Use benzyl ether protection (e.g., benzyl chloride) to stabilize reactive sites during iodination .
Iodination : Introduce iodine at the 3-position via electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .
Ketone formation : Employ Friedel-Crafts acylation or condensation reactions to install the butan-2-one moiety .
Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization .
Q. What safety precautions are critical when handling 4-(4-Benzyloxy-3-iodophenyl)butan-2-one?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks (Category 4 acute toxicity via inhalation) .
- Waste disposal : Segregate halogenated waste and consult certified disposal services to prevent environmental contamination .
Q. How can structural characterization of 4-(4-Benzyloxy-3-iodophenyl)butan-2-one be reliably performed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substitution patterns (e.g., iodophenyl proton shifts at ~7.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHIO) .
- X-ray Crystallography : Resolve stereochemical ambiguities by single-crystal analysis if crystallizable derivatives are available .
Advanced Research Questions
Q. How can enzymatic systems be optimized for stereoselective modifications of 4-(4-Benzyloxy-3-iodophenyl)butan-2-one derivatives?
- Methodological Answer :
- Enzyme selection : Use ene reductases (ERs) and glucose dehydrogenases (GDHs) for cofactor (NAD+/NADH) recycling in ketone reductions .
- Immobilization : Stabilize enzymes on functionalized supports (e.g., poplar powder) to enhance reusability and reaction longevity (>50 hours) .
- Reaction monitoring : Track conversions via HPLC or GC-MS to optimize substrate feeding rates (e.g., incremental addition up to 350 μM) .
Q. What strategies mitigate electronic perturbations caused by the iodine substituent during synthetic reactions?
- Methodological Answer :
- Directing effects : Leverage iodine’s ortho/para-directing nature in electrophilic substitutions by pre-functionalizing adjacent positions .
- Electronic modulation : Compare reactivity with bromo/fluoro analogs (e.g., 4-(4-Bromophenyl)-2-butanone) using Hammett parameters to predict rate changes .
- Protecting groups : Temporarily mask iodine with trimethylsilyl groups to prevent unwanted side reactions in acidic/basic conditions .
Q. How does the iodophenyl group influence thermal properties in polymerized derivatives of 4-(4-Benzyloxy-3-iodophenyl)butan-2-one?
- Methodological Answer :
- Copolymer design : Synthesize methacrylated derivatives (e.g., 4-(4-methacryloyloxyphenyl)butan-2-one) for free-radical polymerization .
- Thermal analysis : Measure glass transition temperatures (T) via DSC; iodine’s steric bulk typically increases T (e.g., ΔT ~13°C vs. non-halogenated analogs) .
- Solvent selection : Use green solvents like diethyl carbonate to achieve comparable molecular weights (P ~150) while reducing environmental impact .
Q. How should researchers address discrepancies in reported yields for iodophenyl ketone synthesis?
- Methodological Answer :
- Condition screening : Vary catalysts (e.g., Lewis acids vs. organocatalysts) and solvents (polar aprotic vs. ethers) to identify optimal systems .
- Purity controls : Validate starting material purity via melting point analysis or NMR to exclude impurities affecting yields .
- Reproducibility protocols : Document reaction parameters (e.g., temperature gradients, stirring rates) to standardize procedures across labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
